4-Fluoro-3-iodophenol
Description
Contextual Significance of Halogenated Phenols in Synthetic Chemistry
Halogenated phenols are a class of compounds of significant importance in synthetic chemistry. The phenol (B47542) moiety itself is highly reactive toward electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl group, which activates the aromatic ring. wikipedia.org The introduction of halogen atoms onto the phenolic ring further modulates this reactivity and provides synthetic "handles" for a variety of chemical reactions.
Aryl halides, including halogenated phenols, are crucial precursors for numerous metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of natural products, pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The specific halogen present influences the compound's reactivity in these reactions. For instance, the carbon-iodine bond is generally more reactive than carbon-bromine or carbon-chlorine bonds in common palladium-catalyzed couplings, making iodinated phenols like 4-Fluoro-3-iodophenol particularly useful reagents. chemchart.comwikipedia.org
The synthesis of halogenated phenols can be challenging due to the high reactivity of the phenol ring, which can lead to mixtures of products or over-halogenation. beilstein-journals.org Consequently, the development of efficient and regioselective methods for their synthesis is an active area of research. beilstein-journals.orgscientificupdate.com Modern techniques, such as the use of N-halosuccinimides or directed ortho-metalation, have been developed to control the position of halogenation, allowing for the precise synthesis of specifically substituted phenols. scientificupdate.comresearchgate.net These halogenated products are valuable intermediates for creating fine chemicals and pharmaceutical precursors. scientificupdate.com
Research Landscape and Scholarly Focus on this compound
The research landscape surrounding this compound is primarily centered on its role as a key intermediate in multi-step synthetic pathways. Scholarly interest is not typically in the compound itself, but in its application for constructing more complex and often biologically active molecules. The specific arrangement of the fluoro, iodo, and hydroxyl groups on the aromatic ring makes it a pre-designed building block for targeted synthesis.
The synthesis of such specifically substituted phenols often requires sophisticated methods to achieve the desired regioselectivity. researchgate.net Protocols like directed ortho-lithiation followed by electrophilic trapping are employed to install substituents at positions that are difficult to access through classical electrophilic substitution. researchgate.net Research in this area focuses on developing mild and efficient synthetic routes to access these valuable building blocks. acs.org For example, efficient methods for the selective iodination of phenols have been developed to provide access to compounds like this compound. acs.org The presence of both a fluorine and an iodine atom allows for orthogonal chemistry, where each halogen can be selectively functionalized in subsequent reaction steps.
Interdisciplinary Relevance in Organic Synthesis and Materials Science
The utility of this compound and related halogenated phenols extends across multiple scientific disciplines, most notably in organic synthesis for medicinal chemistry and in materials science.
In Organic Synthesis and Medicinal Chemistry , iodophenols are frequently used in palladium-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. For instance, 2-iodophenols are used in annulation reactions with alkynes to produce substituted benzofurans, and in couplings with phenylacetylene (B144264) and carbon monoxide to form coumarins. chemchart.com Halogenated phenols serve as precursors to a wide array of compounds. Research has shown that starting from materials like 4-fluoro-3-hydroxybenzonitrile, it is possible to synthesize intermediates for non-nucleoside reverse transcriptase inhibitors (NNRTIs) for potential HIV treatment. mdpi.com Furthermore, compounds containing an iodophenol substituent have been shown to exhibit superior antibacterial activity against pathogens like A. baumannii, highlighting the role of these moieties in drug discovery. mdpi.com Halogenated phenols are also used to synthesize pesticides and dyes. bloomtechz.com
In Materials Science , the presence of halogen atoms can impart unique properties to molecules and the bulk materials they form. Halogenated phenols can be reacted with aldehydes to create resinous condensation products. google.com The inclusion of halogen atoms in these resins can contribute to fire-retardant properties. google.com At a more fundamental level, the halogen atoms, particularly heavier ones like chlorine and iodine, can participate in "halogen bonds." researchgate.net This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net These interactions can be used to control the assembly of molecules in the solid state, a concept known as crystal engineering, which is crucial for designing new materials with specific structural and physical properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDMLMOPLZBFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 4 Fluoro 3 Iodophenol
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring
The reactivity of the aromatic ring in 4-fluoro-3-iodophenol is a nuanced balance of the activating and directing effects of the hydroxyl group against the deactivating effects of the halogen substituents.
The primary determinant of site selectivity for electrophilic aromatic substitution is the strongly activating and ortho, para-directing hydroxyl group. The fluorine and iodine atoms are deactivating yet also ortho, para-directing. The directing effects of the substituents are summarized below:
Hydroxyl (-OH) at C1: Directs to C2, C4, and C6.
Iodine (-I) at C3: Directs to C2, C4, and C6.
Fluorine (-F) at C4: Directs to C3 and C5.
Considering these influences, the hydroxyl group's powerful activating effect dominates. The para position (C4) is blocked by the fluorine atom. The two ortho positions are C2 and C6. Electrophilic attack at C2 is sterically hindered by the adjacent, bulky iodine atom at C3. Therefore, the most favored position for electrophilic substitution is C6, which is ortho to the hydroxyl group and relatively less sterically hindered. Attack at C5 is also possible, being directed by the fluorine atom, but is generally less favored due to the weaker directing effect of fluorine compared to the hydroxyl group.
Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally disfavored. The presence of the potent electron-donating hydroxyl group increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. SNAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. mdpi.com
The inherent directing effects of the substituents can be harnessed for selective functionalization. For instance, the acidity of the C-H bond ortho to a fluorine substituent can be exploited in directed ortho-metalation reactions. researchgate.net This strategy could potentially allow for functionalization at the C5 position, which is adjacent to the fluorine atom.
Furthermore, the phenolic hydroxyl group can be used to direct reactions. After conversion to an ether (e.g., a methoxy or benzyloxy group), its directing ability is maintained. Subsequent electrophilic substitution would still be predominantly directed to the C6 position. The choice of protecting group for the phenol (B47542) can modulate the reactivity and selectivity of subsequent transformations.
Reactivity of the Halogen Moieties
The carbon-iodine and carbon-fluorine bonds in this compound exhibit vastly different reactivities, allowing for selective transformations at each halogen site.
The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom the primary site for reactions involving C-halogen bond cleavage. This is particularly evident in transition metal-catalyzed cross-coupling reactions. nih.gov Aryl iodides are highly reactive substrates for common cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Reaction with organoboron reagents.
Negishi Coupling: Reaction with organozinc reagents.
Stille Coupling: Reaction with organotin reagents.
Buchwald-Hartwig Amination: Carbon-nitrogen bond formation. youtube.com
These reactions proceed via an oxidative addition step where the palladium catalyst inserts into the C-I bond, a process that is much more facile than insertion into a C-F bond. youtube.com For example, the palladium-catalyzed coupling of 3-iodophenol (B1680319) with organoindium compounds in aqueous media has been shown to proceed in excellent yield, demonstrating the utility of the C-I bond in such transformations. nih.gov
| Cross-Coupling Reaction | Nucleophile (R-M) | Product Formed (Ar-R) | Catalyst System (Typical) |
| Suzuki-Miyaura | R-B(OR)₂ | 4-Fluoro-3-R-phenol | Pd(0) catalyst, Base |
| Negishi | R-ZnX | 4-Fluoro-3-R-phenol | Pd(0) or Ni(0) catalyst |
| Stille | R-Sn(Alkyl)₃ | 4-Fluoro-3-R-phenol | Pd(0) catalyst |
| Buchwald-Hartwig | R₂NH | 4-Fluoro-3-(NR₂)-phenol | Pd catalyst, Ligand, Base |
This table illustrates potential cross-coupling reactions at the iodine position of this compound.
The iodine atom can also participate in radical reactions. The C-I bond can undergo homolytic cleavage upon exposure to radical initiators or light to form an aryl radical. conicet.gov.aryoutube.com This radical can then engage in various addition or substitution reactions.
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. Fluorine is a poor leaving group in traditional SNAr reactions unless the aromatic ring is activated by potent electron-withdrawing groups. nist.gov However, under specific conditions, SNAr involving fluorophenols can be achieved. For instance, a radical-mediated strategy involving the homolysis of the O-H bond can activate the molecule towards nucleophilic substitution of the fluorine atom. osti.gov In this mechanism, the formation of a phenoxyl radical intermediate serves as a transient, open-shell electron-withdrawing group, significantly lowering the energy barrier for nucleophilic attack. osti.gov
Defluorination, the removal of the fluorine atom, is a challenging process. It typically requires harsh conditions or enzymatic catalysis. sciencesconf.org For example, cytochrome P450 enzymes have been shown to catalyze the oxidative defluorination of 4-fluorophenol (B42351), proceeding through the formation of benzoquinone. researchgate.net While direct defluorination of this compound is not widely reported, similar enzymatic or microbial methods could potentially be applied. researchgate.netacs.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and nucleophilic, and it strongly influences the reactivity of the aromatic ring.
Proton Transfer and Acidity in Reaction Media
The acidity of this compound, as with other substituted phenols, is determined by the stability of its corresponding phenoxide ion. The electronic properties of the halogen substituents, fluorine and iodine, play a crucial role in modulating the pKa of the phenolic proton. This influence is a delicate balance between two opposing effects: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Both fluorine and iodine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and the phenoxide oxygen, stabilizing the negative charge and thereby increasing acidity (lowering the pKa). Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of iodine.
Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the benzene (B151609) ring, an electron-donating effect. This +R effect increases electron density on the ring and the phenoxide oxygen, destabilizing the negative charge and decreasing acidity. The effectiveness of this delocalization depends on the orbital overlap between the halogen and the carbon of the ring. The 2p orbital of fluorine overlaps effectively with the 2p orbital of carbon, resulting in a significant +R effect. stackexchange.com In contrast, the larger 5p orbital of iodine has poor overlap with the carbon 2p orbital, making its +R effect negligible.
Table 1: Acidity of Selected Halogenated Phenols
| Compound | pKa | Predominant Electronic Effects |
| Phenol | 9.95 | Baseline |
| 4-Fluorophenol | 9.92 | Strong -I effect is nearly canceled by a significant +R effect. stackexchange.com |
| 4-Chlorophenol | 9.41 | Strong -I effect dominates over a weaker +R effect. stackexchange.com |
| 4-Bromophenol | 9.17 | Strong -I effect dominates over a very weak +R effect. stackexchange.com |
| 4-Iodophenol | 9.30 | The -I effect is the primary influence; +R effect is negligible. stackexchange.com |
| 2-Fluorophenol | 8.7 | Proximity-enhanced -I effect strongly dominates, increasing acidity. quora.comquora.com |
Based on these trends, the combined electron-withdrawing inductive effects of both fluorine and iodine are expected to render this compound more acidic than phenol itself.
Oxygen-Centric Functionalization Reactions (e.g., Etherification, Esterification)
The phenolic hydroxyl group of this compound is a key site for functionalization, readily participating in reactions such as etherification and esterification. These transformations typically proceed via the formation of a more nucleophilic phenoxide intermediate.
Etherification: The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding 4-fluoro-3-iodophenoxide ion. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.
Mechanism of Williamson Ether Synthesis:
Deprotonation: C₆H₃(F)(I)OH + NaOH → C₆H₃(F)(I)O⁻Na⁺ + H₂O
Nucleophilic Attack: C₆H₃(F)(I)O⁻Na⁺ + R-X → C₆H₃(F)(I)O-R + NaX
Esterification: Phenolic esters of this compound can be prepared through several methods. Reaction with a carboxylic acid under acidic conditions (Fischer esterification) is generally inefficient for phenols. More effective methods involve the acylation of the phenol with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct and may also act as a nucleophilic catalyst.
Mechanism of Acylation with an Acid Chloride:
Nucleophilic Attack: The lone pair on the phenolic oxygen of this compound attacks the electrophilic carbonyl carbon of the acid chloride.
Elimination: A chloride ion is eliminated from the tetrahedral intermediate, and a proton is removed (typically by the base) to regenerate the aromaticity and form the final ester product.
Photochemical Transformation Pathways of Halogenated Phenols
Mechanisms of Photo-induced Halogen Cleavage
The photochemical behavior of halogenated phenols is characterized by the cleavage of either the O-H or the carbon-halogen (C-X) bond upon UV irradiation. For iodo- and bromo-substituted phenols, C-X bond fission is a prominent pathway. researchgate.net In the case of this compound, the vast difference in bond strength between the C-F and C-I bonds dictates that photochemical cleavage will overwhelmingly favor the C-I bond.
Studies on 4-iodophenol show that prompt C-I bond fission occurs following excitation at wavelengths up to 330 nm. researchgate.net This process is understood to proceed via excitation to a repulsive (n/π)σ* potential energy surface, leading to the direct dissociation of the iodine atom. researchgate.net
An alternative mechanism involves the formation of a photoactive halogen-bonded complex, particularly in the presence of a halogen bond acceptor (e.g., a base, solvent). nih.govnih.govresearchgate.net Upon light irradiation, this complex can undergo a single-electron-transfer (SET) event, leading to the homolytic cleavage of the C-I bond and the formation of an aryl radical and an iodine radical. nih.govnih.govresearchgate.net
Key Photochemical Cleavage Pathways:
Direct Photodissociation: 4-F,3-I-PhOH + hν → [4-F,3-I-PhOH]* → 4-F-Ph• (radical) + I• (radical)
Halogen-Bond Complex Formation: Formation of a complex between the iodine atom and a donor molecule, followed by photoexcitation, facilitates C-I bond cleavage. nih.gov
Formation and Reactivity of Intermediates (e.g., Carbene Species)
The primary intermediate from C-I bond cleavage is the 4-fluorophenyl radical. However, the photolysis of halogenated phenols can also lead to more complex rearrangements and the formation of other reactive species, including carbenes.
While not directly observed for this compound, studies on other halophenols suggest plausible pathways. The photolysis of 4-halogenophenols has been shown to produce the carbene 4-oxocyclohexa-2,5-dienylidene. rsc.org Similarly, photolysis of 2-bromophenol can lead to an α-ketocarbene, which undergoes a Wolff rearrangement. rsc.org These reactions indicate that photo-induced dehalogenation can be followed by significant molecular restructuring.
The formation of such carbene species often proceeds from an excited singlet state. rsc.org These electrophilic intermediates are highly reactive and can undergo various subsequent reactions:
Wolff Rearrangement: Ring contraction to form cyclopentadienic acids. rsc.org
Addition Reactions: Triplet carbenes can add to other molecules, such as oxygen, or abstract hydrogen atoms. rsc.org
Insertion Reactions: Carbenes can insert into C-H or O-H bonds.
The specific intermediates formed from this compound would depend heavily on the reaction conditions, such as solvent and wavelength of light used.
Oxidative and Reductive Transformations
Enzymatic and Catalytic Oxidation Profiles
The oxidation of this compound can be achieved through both enzymatic and chemical catalytic systems. The reactivity is influenced by both the fluoro and iodo substituents.
Research on an artificial metalloenzyme, Fe-MC6*a, which functions as a peroxidase, has revealed interesting substrate-dependent chemoselectivity in the oxidation of 4-halophenols. mdpi.com In this system, 4-fluorophenol undergoes oxidative defluorination to yield 1,4-benzoquinone. In contrast, 4-chlorophenol, 4-bromophenol, and 4-iodophenol are converted into higher molecular weight compounds, identified as oligomers formed through C-O bond coupling. mdpi.com This suggests that the oxidation of this compound catalyzed by such a system would likely lead to the formation of oligomeric products, driven by the reactivity of the iodinated position, rather than defluorination.
Another enzymatic pathway involves cytochrome P450 monooxygenases. The F87G mutant of Cytochrome P450BM3 has been shown to catalyze the oxidative defluorination of 4-fluorophenol. researchgate.net The reaction proceeds through an oxygen insertion mechanism to form benzoquinone, which is subsequently reduced to hydroquinone. researchgate.net The applicability of this enzymatic system to a di-substituted phenol like this compound would depend on the enzyme's substrate specificity and how it accommodates the bulkier iodine atom.
Table 2: Catalytic Oxidation of Related Halophenols
| Substrate | Catalyst / Enzyme | Key Findings / Products | Source |
| 4-Fluorophenol | Fe-MC6a (Artificial Peroxidase) | Complete conversion to 1,4-benzoquinone via oxidative defluorination. | mdpi.com |
| 4-Iodophenol | Fe-MC6a (Artificial Peroxidase) | Selectively converted into higher molecular weight oligomers. | mdpi.com |
| 4-Fluorophenol | Cytochrome P450BM3-F87G | Catalyzed oxidative defluorination, with subsequent reduction to hydroquinone. | researchgate.net |
| Pentachlorophenol (PCP) & Pentabromophenol (PBP) | Immobilized Horseradish Peroxidase (HRP) + UV photocatalysis | Dehalogenation and formation of oligomers. | nih.gov |
These findings highlight that the oxidative fate of this compound is highly dependent on the catalytic system employed, with potential pathways including oxidative coupling to form oligomers or, less likely, selective defluorination.
Reductive Pathways for Halogen Removal
The removal of halogen substituents from this compound is a key transformation that can yield either 4-fluorophenol or 3-iodophenol, depending on the regioselectivity of the reduction, or phenol if both halogens are removed. The selective cleavage of a carbon-halogen bond is influenced by several factors, including the nature of the halogen, the chosen reduction method, and the specific reaction conditions. Generally, the reactivity of aryl halides in reductive dehalogenation processes follows the order of bond strength: C-I < C-Br < C-Cl < C-F. This trend suggests that the weaker carbon-iodine bond in this compound would be preferentially cleaved over the much stronger carbon-fluorine bond.
Reductive dehalogenation can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, and electrochemical reduction. The choice of catalyst and hydrogen source is critical in determining the efficiency and selectivity of the reaction.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reductive removal of halogens from aromatic rings, a process also known as hydrodehalogenation. libretexts.org This process typically involves the use of a transition metal catalyst, such as palladium or platinum, and a source of hydrogen, most commonly hydrogen gas (H₂). sci-hub.seorganic-chemistry.org
In the context of this compound, catalytic hydrogenation is expected to proceed with high selectivity for the cleavage of the C-I bond. The general mechanism involves the oxidative addition of the aryl halide to the metal catalyst surface, followed by hydrogenolysis of the resulting organometallic intermediate. The relative ease of reduction for aryl halides under these conditions is typically I > Br > Cl. mdpi.com For instance, aryl bromides are readily reduced more rapidly than aryl chlorides using a palladium-on-carbon catalyst. sci-hub.seorganic-chemistry.orgresearchwithrutgers.com This established reactivity trend strongly supports the selective removal of iodine from this compound to yield 4-fluorophenol.
Table 1: General Reactivity of Aryl Halides in Catalytic Hydrogenation
| Aryl Halide | Relative Reactivity | Typical Catalyst |
| Aryl Iodide | Highest | Pd/C, PtO₂ |
| Aryl Bromide | High | Pd/C, PtO₂ |
| Aryl Chloride | Moderate | Pd/C, Rh/C |
| Aryl Fluoride (B91410) | Low | Requires harsh conditions |
This table presents a generalized reactivity trend based on established principles of catalytic hydrogenation.
Transfer Hydrodehalogenation
An alternative to using hydrogen gas is transfer hydrodehalogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include isopropanol, formic acid, and their salts.
Interestingly, studies on the transfer hydrodehalogenation of halophenols have revealed reactivity patterns that can deviate from those observed in conventional catalytic hydrogenation. In one study employing a palladium supported on ceria (Pd/CeO₂) catalyst with isopropanol as the hydrogen source, the reactivity of 4-halophenols was found to be in the order of 4-F-PhOH > 4-Cl-PhOH > 4-Br-PhOH >> 4-I-PhOH. Under these specific conditions, 4-iodophenol was observed to be practically inert. This unexpected outcome is attributed to the reaction mechanism, where the desorption of the halide from the catalyst surface is the rate-controlling step. The strength of the interaction between palladium and the halogens increases with the size of the halogen (Pd-F < Pd-Cl < Pd-Br < Pd-I). Consequently, the strong adsorption of iodide onto the palladium active sites inhibits the catalyst, preventing the completion of the catalytic cycle. This finding highlights the critical role of the catalyst and reaction environment in dictating the selectivity of dehalogenation, which can, in some cases, override the influence of carbon-halogen bond strength.
Electrochemical Reduction
Electrochemical methods offer a powerful and controllable alternative for the reductive dehalogenation of organic compounds. nih.gov This technique involves the direct transfer of electrons to the substrate at an electrode surface, leading to the cleavage of the carbon-halogen bond. The selectivity of electrochemical reduction is highly dependent on the reduction potential of the C-X bond.
For aryl halides, the reduction potential generally becomes less negative as the halogen atom becomes heavier. This means that the C-I bond is more easily reduced than the C-Br, C-Cl, and C-F bonds. This trend is consistent with the bond dissociation energies. Therefore, in the electrochemical reduction of this compound, it is anticipated that the C-I bond would be selectively cleaved at a less negative potential than the C-F bond. This would allow for the controlled formation of 4-fluorophenol. By carefully controlling the applied potential, it is possible to achieve high selectivity in the removal of different halogen atoms from polyhalogenated compounds.
Table 2: Reductive Pathways for Halogen Removal from this compound
| Method | Typical Reagents/Conditions | Expected Major Product | Mechanistic Considerations |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 4-Fluorophenol | Selective cleavage of the weaker C-I bond. |
| Transfer Hydrodehalogenation | Isopropanol, Pd/CeO₂ | No reaction (based on 4-iodophenol data) | Strong catalyst poisoning by iodide inhibits the reaction. |
| Electrochemical Reduction | Controlled potential electrolysis | 4-Fluorophenol | C-I bond has a less negative reduction potential than the C-F bond. |
Applications of 4 Fluoro 3 Iodophenol As a Strategic Synthetic Intermediate
Building Block for Complex Polycyclic and Heterocyclic Systems
The distinct reactivity of the iodo, fluoro, and hydroxyl groups on the 4-fluoro-3-iodophenol scaffold makes it an excellent starting material for the construction of intricate polycyclic and heterocyclic systems, which are core structures in many biologically active compounds and functional materials.
This compound serves as a key precursor for the synthesis of 4-fluoroindole (B1304775) derivatives. These fluorinated indoles are of significant interest in medicinal chemistry due to their prevalence in pharmacologically active compounds. A robust synthetic pathway utilizes 2,3-dihalophenols, a class to which this compound belongs, to construct the indole (B1671886) core.
The synthesis begins with the conversion of the phenol (B47542) into a 3-halo-2-iodoanilide intermediate. This is typically achieved through a multi-step, one-pot process involving deprotection (if the hydroxyl group is protected), alkylation, and a Smiles rearrangement. The resulting anilide then undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. The final step is a base-mediated cyclization, such as treatment with sodium hydroxide (B78521), which yields the desired 4-fluoro-2-substituted-1H-indole. This method is efficient for producing various 4-fluoroindoles.
Table 1: Synthesis of 4-Fluoroindole Derivatives via Sonogashira Coupling and Cyclization This table presents illustrative data based on the synthesis of 4-haloindoles from corresponding 3-halo-2-iodoanilides, demonstrating the viability of this pathway.
| Entry | Alkyne Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 4-Fluoro-2-phenyl-1H-indole | 85 |
| 2 | n-Butyl | 4-Fluoro-2-n-butyl-1H-indole | 77 |
Fluorinated pyridine (B92270) derivatives are crucial components in a vast number of pharmaceuticals and agrochemicals. While direct synthesis from this compound is not extensively documented, its structure makes it a rational precursor for such heterocycles. A plausible synthetic strategy would involve a selective C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, at the C-I position. wikipedia.orgresearchgate.netacsgcipr.orgnih.govlibretexts.org
This reaction would couple this compound with a suitable nitrogen source, for example, an amino alcohol or a related bifunctional molecule. The palladium-catalyzed amination would selectively form a C-N bond at the position of the iodine atom, leveraging the higher reactivity of the C-I bond compared to the C-F bond. The resulting intermediate, now containing both the phenol hydroxyl and the newly introduced amino-functionalized side chain, could then undergo an intramolecular cyclization and dehydration sequence to form the pyridine ring. This hypothetical route highlights the potential of this compound as a strategic starting material for accessing complex fluorinated nitrogen heterocycles.
Precursor in the Rational Design of Advanced Organic Scaffolds
The differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound is central to its utility in the rational design of advanced organic scaffolds. The C-I bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the much stronger C-F bond. This reactivity difference allows for highly selective cross-coupling reactions at the C-3 position, leaving the C-4 fluorine atom and the hydroxyl group intact for subsequent transformations.
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of functional groups and the creation of functionally diverse molecules. Key transformations include:
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. acs.org By reacting this compound with various aryl or vinyl boronic acids, a diverse library of 3-aryl-4-fluorophenols can be synthesized. These biaryl structures are common motifs in pharmaceuticals and liquid crystals.
Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the aryl iodide with a terminal alkyne. nih.govorganic-chemistry.org This provides access to 3-alkynyl-4-fluorophenols, which are versatile intermediates that can be further elaborated into more complex structures or used in materials science applications.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgnih.gov This allows for the synthesis of 3-amino-4-fluorophenol (B1338284) derivatives, which are important building blocks for many pharmaceutical compounds.
The ability to selectively functionalize the C-I bond allows for the stepwise construction of highly specialized and complex organic structures. After the initial cross-coupling at the iodine position, the remaining functional groups—the phenol hydroxyl and the fluorine atom—can be used for further modifications. For instance, the hydroxyl group can be converted into an ether or ester, or it can be used to direct ortho-lithiation for further substitution. This stepwise approach allows for precise control over the final molecular architecture, making this compound an ideal precursor for the synthesis of targeted molecules such as enzyme inhibitors, molecular probes, and other specialized organic structures. The synthesis of the drug Regorafenib, for example, involves the use of 4-amino-3-fluorophenol, a derivative accessible from precursors like 3-fluorophenol (B1196323), highlighting the importance of this substitution pattern in complex pharmaceutical synthesis. researchgate.net
Table 2: Common Cross-Coupling Reactions Utilizing the C-I Bond of Aryl Iodides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Terminal Alkyne | C-C (triple) | Pd catalyst, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base |
Role in the Development of Next-Generation Materials
The incorporation of fluorine into organic materials can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and specific electronic characteristics. This compound, as a fluorinated building block, is a promising candidate for the development of next-generation materials such as high-performance polymers and liquid crystals.
In polymer science, fluorinated poly(arylene ether)s are known for their excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics and aerospace. These polymers are often synthesized via nucleophilic aromatic substitution, where a bisphenol is reacted with an activated dihaloarene. This compound could potentially be used as a monomer in such polymerizations, or more likely as an end-capping agent to control molecular weight and introduce specific end-group functionality. The presence of the C-I bond would also allow for post-polymerization modification using cross-coupling reactions to graft other functionalities onto the polymer chain.
In the field of liquid crystals, the introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of the material. nycu.edu.twfigshare.com The rigid aromatic core of this compound, combined with its potential for elaboration through Suzuki or Sonogashira coupling, makes it a valuable building block for the synthesis of novel liquid crystalline molecules with tailored properties for display and photonic applications.
Synthesis of Monomers for Fluorinated Polymers and Networks
No information was found on the use of this compound as a starting material or intermediate for the synthesis of monomers intended for the production of fluorinated polymers or networks.
Precursors for Optoelectronic Device Components
There is no available research detailing the role of this compound as a precursor in the synthesis of components for optoelectronic devices.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Iodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic structure of 4-Fluoro-3-iodophenol. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, iodine, and hydroxyl substituents. The electron-withdrawing nature of fluorine and iodine, combined with the electron-donating effect of the hydroxyl group, results in a complex splitting pattern.
The hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The three aromatic protons will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the ¹⁹F nucleus.
Expected ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 7.6 - 7.8 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-H) ≈ 2-3 |
| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10 |
| OH | Variable | Broad Singlet (br s) | - |
Note: The predicted values are based on the analysis of similar compounds and empirical NMR prediction tools. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the six aromatic carbons in this compound is expected to produce a unique signal. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) will be shifted downfield, as will the carbon bonded to fluorine (C-4). The carbon bearing the iodine atom (C-3) will be shifted upfield due to the heavy atom effect. The ¹³C signals will also exhibit coupling with the ¹⁹F nucleus, leading to the splitting of the C-3, C-4, and C-5 signals.
Expected ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-1 | 150 - 155 | - |
| C-2 | 125 - 130 | - |
| C-3 | 85 - 90 | ²J(C-F) ≈ 20-25 |
| C-4 | 155 - 160 | ¹J(C-F) ≈ 240-250 |
| C-5 | 115 - 120 | ²J(C-F) ≈ 20-25 |
| C-6 | 120 - 125 | ³J(C-F) ≈ 5-10 |
Note: The predicted values are based on the analysis of similar compounds and empirical NMR prediction tools. Actual experimental values may vary.
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5).
The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which allows for a clear and unambiguous identification of the fluorine signal. nih.gov The typical chemical shift range for aromatic fluorine compounds is between -100 and -140 ppm relative to a CFCl₃ standard.
To unambiguously assign all the proton and carbon signals and confirm the connectivity of the atoms in this compound, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between H-2 and H-6, and between H-5 and H-6, confirming their ortho and meta relationships, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-5, and C-6 based on the already assigned proton signals.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound will exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups.
O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.
C-H Aromatic Stretch: Weak to medium intensity bands are anticipated in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra, corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
C=C Aromatic Ring Vibrations: A series of sharp bands of variable intensity are expected between 1400 and 1600 cm⁻¹. These are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
C-O Stretch: A strong band in the IR spectrum, typically in the range of 1200-1260 cm⁻¹, is assigned to the stretching vibration of the C-O bond of the phenolic hydroxyl group.
C-F Stretch: A strong absorption band in the IR spectrum, usually found between 1100 and 1250 cm⁻¹, is indicative of the C-F stretching vibration.
C-I Stretch: The C-I stretching vibration is expected to appear at a lower frequency, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but may be more prominent in the Raman spectrum.
Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Ring Stretching | 1400 - 1600 |
| C-O | Stretching | 1200 - 1260 |
| C-F | Stretching | 1100 - 1250 |
| C-I | Stretching | 500 - 600 |
Note: The predicted frequency ranges are based on characteristic group frequencies for similar molecules. Actual experimental values may show slight variations.
Conformational Analysis using Gas-Phase IR
In the gas phase, free from intermolecular interactions present in condensed phases, molecules can adopt their lowest energy conformations. For this compound, rotation around the C-O single bond of the hydroxyl group gives rise to two potential planar conformers: syn and anti. The syn-conformer has the hydroxyl hydrogen pointing towards the iodine atom, while the anti-conformer has it pointing away.
Gas-phase IR spectroscopy is a powerful technique to identify and characterize such conformers. rsc.orgresearchgate.net Each conformer will have a unique vibrational spectrum, and while many absorption bands will be similar, certain key vibrational modes, particularly the O-H torsional mode, are highly sensitive to the conformational state. rsc.org
While direct experimental gas-phase IR data for this compound is not available in the cited literature, extensive studies on analogous compounds like 3-fluorophenol (B1196323) and 3-chlorophenol (B135607) provide a strong basis for predicting its behavior. rsc.orgresearcher.life In these systems, distinct IR frequencies are observed for the syn and anti conformers, often aided by computational methods like Density Functional Theory (DFT) for definitive assignment. rsc.org For 3-fluorophenol, the OH torsional bands for the two conformers were identified at 311 cm⁻¹ and 319 cm⁻¹. rsc.org It is expected that this compound would exhibit similar behavior, with specific, resolvable vibrational frequencies for each conformer.
Table 1: Predicted Gas-Phase IR Data for Conformational Analysis of this compound
| Conformer | Key Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Observations |
| syn | O-H Torsion | 300 - 350 | A distinct absorption band corresponding to the O-H group oriented towards the iodine atom. The frequency may be influenced by weak intramolecular interactions. |
| anti | O-H Torsion | 300 - 350 | A separate, shifted absorption band for the O-H group oriented away from the iodine atom. The relative intensity of the syn and anti bands would indicate their population ratio in the gas phase. |
Note: The predicted frequency range is based on data from analogous halophenols. rsc.orgrsc.org Actual experimental values would be required for definitive assignment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of a molecule's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). youtube.com Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. youtube.com
For this compound, with the molecular formula C₆H₄FIO, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, and ¹⁶O). researchgate.netmissouri.edu This calculated value serves as a benchmark for experimental verification. An HRMS experiment would ionize the molecule and measure its m/z with high precision. The close agreement between the experimental and theoretical exact mass would unequivocally confirm the elemental composition of this compound.
Table 2: Exact Mass Determination of this compound
| Parameter | Value |
| Molecular Formula | C₆H₄FIO |
| Theoretical Exact Mass (Monoisotopic) | 237.92909 Da |
| Mass of Constituent Isotopes | C: 12.00000, H: 1.00783, F: 18.99840, I: 126.90447, O: 15.99491 |
| Typical HRMS Accuracy | < 5 ppm |
The theoretical exact mass was calculated using the masses of the most abundant isotopes. researchgate.netmissouri.edu
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure (if applicable)
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, the principles of X-ray crystallography and extensive studies on other substituted phenols allow for a detailed prediction of the structural features that would be elucidated by this technique. wikipedia.orgnih.gov
Furthermore, this technique would reveal the intricate network of intermolecular interactions that govern the crystal packing. In the case of this compound, several key supramolecular interactions are expected to play a significant role. The primary interaction would likely be strong O-H···O hydrogen bonds, a common and dominant motif in phenols, leading to the formation of chains or other aggregates. nih.gov
Additionally, halogen bonding is a significant directional interaction that could influence the crystal structure. nih.gov The iodine atom, with its electrophilic region (σ-hole), could act as a halogen bond donor, interacting with nucleophilic sites such as the oxygen or fluorine atoms of neighboring molecules. These C-I···O or C-I···F interactions, along with weaker C-H···O, C-H···F, and π-π stacking interactions, would collectively define the three-dimensional supramolecular architecture. nih.govias.ac.in
Table 3: Potential Supramolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | O-H | O (hydroxyl) | Primary structural motif, likely forming chains or cyclic assemblies. |
| Halogen Bonding | C-I | O, F | Directional interaction contributing to the overall packing arrangement and stability. nih.gov |
| van der Waals Forces | Various | Various | Non-directional forces contributing to crystal cohesion. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Potential interaction between aromatic rings of adjacent molecules, influencing stacking arrangement. |
Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Iodophenol
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imist.manih.gov For 4-Fluoro-3-iodophenol, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can determine the molecule's optimized geometry, bond lengths, bond angles, and various electronic properties. imist.maimist.ma
The calculations would reveal the influence of the substituents on the aromatic ring. The electron-withdrawing inductive effects of the fluorine and iodine atoms would be expected to slightly alter the C-C bond lengths within the ring and affect the C-F and C-I bond characteristics. nih.gov The hydroxyl group acts as a strong electron-donating group through resonance, influencing the electron density on the ring, particularly at the ortho and para positions. DFT provides a quantitative basis for understanding these intramolecular interactions. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP) | Description |
|---|---|---|
| C-I Bond Length | ~2.10 Å | The distance between the carbon and iodine atoms. |
| C-F Bond Length | ~1.36 Å | The distance between the carbon and fluorine atoms. |
| C-O Bond Length | ~1.37 Å | The distance between the carbon and oxygen atoms of the hydroxyl group. |
| O-H Bond Length | ~0.97 Å | The distance between the oxygen and hydrogen atoms of the hydroxyl group. |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar halogenated phenols.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. srce.hrimist.ma The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): The most negative region would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The π-system of the aromatic ring would also exhibit negative potential, making it susceptible to attack by electrophiles.
Positive Potential (Blue): A region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, highlighting its acidic nature. researchgate.net Crucially, a distinct region of positive electrostatic potential, known as a sigma-hole (σ-hole), is anticipated on the outer surface of the iodine atom. This positive region is key to the formation of halogen bonds, where the iodine atom acts as an electrophilic species. researchgate.net
These MEP features allow for the prediction of intermolecular interactions, such as hydrogen bonding via the -OH group and halogen bonding via the iodine atom. imist.ma
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. imist.ma
In this compound:
HOMO: The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting the sites most likely to act as electron donors in a chemical reaction.
LUMO: The LUMO is likely to have significant contributions from the antibonding orbitals of the C-I bond and the aromatic ring. This indicates that these regions are the most probable sites for accepting electrons.
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. imist.ma The presence of halogen substituents generally influences this gap.
Table 2: Predicted Frontier Molecular Orbital Energies for Halogenated Phenols (Illustrative)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Implied Reactivity |
|---|---|---|---|---|
| Phenol | -5.80 | -0.50 | 5.30 | Moderate |
| p-Fluorophenol | -5.95 | -0.45 | 5.50 | Less Reactive |
Note: These values are illustrative, based on general trends observed in substituted phenols, where electron-withdrawing groups can lower orbital energies and affect the energy gap. imist.maimist.ma
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates, transition states, and calculating activation energies. For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, oxidation, or radical-mediated processes. researchgate.net
For instance, in an electrophilic substitution reaction, modeling would help predict the most likely position of attack on the benzene (B151609) ring. The hydroxyl group is a strong ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. Computational modeling can resolve these competing influences by calculating the energies of the transition states for attack at each possible position. The pathway with the lowest activation energy would be the favored one. Studies on phenol oxidation, for example, have identified intermediates like dihydroxybenzenes and short-chain organic acids, providing a template for modeling similar pathways for its halogenated derivatives. nih.gov
Prediction and Interpretation of Spectroscopic Parameters
DFT and other computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nsf.gov
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For this compound, this would include predicting the characteristic stretching frequencies for the O-H bond, C-O, C-F, and C-I bonds. A red shift (lower frequency) in the O-H stretching frequency compared to a non-hydrogen-bonded alcohol can indicate the presence and strength of intramolecular or intermolecular hydrogen bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts are invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms, confirming the substitution pattern on the aromatic ring.
Table 3: Comparison of Calculated vs. Experimental Vibrational Frequencies (Illustrative Example for a Halogenated Phenol)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3650 | 3610 |
| C-O Stretch | 1250 | 1235 |
| Aromatic C-H Stretch | 3080 | 3065 |
Note: Calculated frequencies are often scaled by a factor to better match experimental values. This table illustrates the typical agreement between theoretical prediction and experimental observation.
Intermolecular Interactions and Crystal Packing Studies
The way this compound molecules arrange themselves in the solid state is governed by a combination of intermolecular forces. Computational studies can predict the most stable crystal packing arrangements and analyze the specific interactions involved. mdpi.com
For this molecule, the dominant interactions are expected to be:
O-H···O Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It is highly probable that the primary structural motif in the crystal lattice will involve chains or networks of molecules linked by strong O-H···O hydrogen bonds. acs.orgnih.gov
Halogen Bonding: The iodine atom, possessing a positive σ-hole, can act as a halogen bond donor, interacting with a region of negative potential on an adjacent molecule, such as the oxygen atom (I···O) or another halogen. These interactions, known as Type II halogen bonds, play a significant role in directing the crystal architecture of iodo-substituted aromatic compounds. researchgate.netnih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal structure.
Computational crystal structure prediction can explore various possible packing arrangements (polymorphs) and rank them by energy to identify the most likely experimentally observable form. nih.gov Analysis of related dihalogenated phenols shows that the interplay between hydrogen and halogen bonds is critical in determining the final crystal packing. researchgate.net
Catalytic Transformations Involving 4 Fluoro 3 Iodophenol
Transition Metal-Catalyzed Bond-Forming Reactions
Transition metal catalysis provides powerful tools for carbon-carbon and carbon-heteroatom bond formation, with aryl halides serving as cornerstone substrates. The C-I bond in 4-fluoro-3-iodophenol is the most reactive site for many common transition-metal catalysts, particularly palladium, allowing for selective functionalization.
The presence of the iodo group enables this compound to readily participate in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to synthetic organic chemistry for constructing complex molecular architectures. researchgate.net The C–I bond is selectively activated over the more robust C–F and C–O bonds under typical palladium catalysis conditions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid) with an organohalide. libretexts.orgorganic-chemistry.org this compound is an excellent candidate for Suzuki-Miyaura coupling to form biaryl structures. The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precursor, and requires a base to activate the boronic acid for transmetalation. organic-chemistry.org Studies on similar substrates, such as 4-iodophenol and other aryl halides, demonstrate the feasibility and general conditions for such transformations. researchgate.netresearchgate.net The product of coupling this compound with phenylboronic acid would be 4-fluoro-3-hydroxybiphenyl.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgvinhuni.edu.vn It is co-catalyzed by palladium and copper complexes and proceeds under mild basic conditions. libretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264), would yield a 3-alkynyl-4-fluorophenol derivative. The Sonogashira reaction is highly valued for its reliability in synthesizing conjugated enynes and arylalkynes. vinhuni.edu.vnlibretexts.org The general applicability of this reaction to functionalized aryl iodides, including fluoro-substituted ones, is well-documented. rsc.orgrsc.org
Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.com this compound can be coupled with various alkenes, such as styrene or acrylates, to introduce a vinyl group at the 3-position. organic-chemistry.orgmdpi.com This reaction offers a direct method for the vinylation of aryl halides and is tolerant of a wide array of functional groups. tue.nl
Below is a table summarizing typical conditions for these cross-coupling reactions based on literature for analogous aryl iodide substrates.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | Biaryl or Styrenyl derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | Arylalkyne |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Substituted Alkene |
This table presents generalized conditions. Optimal conditions may vary based on the specific substrates used.
Modern synthetic chemistry increasingly utilizes C-H bond activation and functionalization to build molecular complexity from simple precursors. nih.gov In these reactions, a transition metal catalyst, often rhodium(III) or palladium(II), activates a typically inert C-H bond, frequently guided by a directing group on the substrate. researchgate.netresearchgate.net
For derivatives of this compound, the hydroxyl group (or an ether or ester derivative) can act as a directing group, facilitating the functionalization of the C-H bond at the ortho position (C2). Rhodium(III)-catalyzed reactions, in particular, have shown exceptional efficacy for C-H activation directed by oxygen-containing functional groups. researchgate.netnih.gov
Annulation reactions represent a subset of C-H functionalization where the activated C-H bond participates in the formation of a new ring. A directed C-H activation at the C2 position of a this compound derivative, followed by coupling with an unsaturated partner like an alkyne or alkene, could lead to the construction of fused heterocyclic systems such as benzofurans or other annulated structures. researchgate.netrsc.org While this strategy is a powerful tool for synthesizing complex heterocyclic scaffolds, specific examples employing this compound as the starting material are not extensively detailed in the current literature.
Organocatalytic Applications in this compound Chemistry
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to metal- and biocatalysis. scienceopen.commdpi.com Common modes of activation include enamine and iminium ion catalysis, as well as Brønsted and Lewis acid/base catalysis. au.dk
The direct application of this compound in organocatalysis, either as a catalyst or as a primary substrate in a reaction defined by its organocatalytic mechanism, is not a widely explored area. Phenols can function as hydrogen-bond donors or weak Brønsted acids, potentially influencing the stereochemical outcome or rate of certain reactions. However, dedicated studies leveraging this compound for these purposes are not prominent in the scientific literature. Therefore, its role within the field of organocatalysis remains largely uncharacterized.
Biocatalytic Transformations and Enzymatic Approaches
Biocatalysis employs enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.gov Oxygenase enzymes, such as tyrosinases and hydroxylases, are particularly adept at the hydroxylation of phenolic compounds. nih.gov
While direct enzymatic studies on this compound are limited, extensive research on analogous halophenols provides strong predictive insights into its likely biotransformations.
Tyrosinase-Mediated Hydroxylation: Tyrosinases are copper-containing enzymes that catalyze the ortho-hydroxylation of monophenols to catechols. researchgate.net Studies on 3- and 4-fluorophenol (B42351) have shown that tyrosinase can mediate their oxidation. researchgate.netnih.gov Similarly, engineered tyrosinase from Ralstonia solanacearum has been used for the efficient conversion of 4-iodophenol into 4-iodocatechol. researchgate.net Based on these precedents, tyrosinase would be expected to hydroxylate this compound at the C5 position (ortho to the hydroxyl group) to produce 4-fluoro-3-iodobenzene-1,2-diol.
Other Hydroxylase and Monooxygenase Activity: Enzymes from various microorganisms, such as Pseudomonas putida, are known to transform halophenols into their corresponding catechols. researchgate.net Cytochrome P450 enzymes can also catalyze the oxidative dehalogenation of fluorophenols. researchgate.net Salicylate hydroxylase has been shown to catalyze the oxygenative dehalogenation of o-iodophenol to form catechol. nih.gov These enzymatic systems highlight the potential for various biocatalytic routes to either hydroxylate or potentially dehalogenate the this compound scaffold.
The table below summarizes known enzymatic transformations of related halophenols.
| Enzyme/Organism | Substrate | Transformation | Product |
| Tyrosinase | 3-Fluorophenol (B1196323) | Oxidation/Polymerization | Polymeric material |
| Tyrosinase | 4-Fluorophenol | Oxidation/Polymerization | Polymeric material |
| Tyrosinase (R. solanacearum) | 4-Iodophenol | ortho-Hydroxylation | 4-Iodocatechol |
| Pseudomonas putida F6 | 4-Iodophenol | ortho-Hydroxylation | 4-Iodocatechol |
| Salicylate Hydroxylase | 2-Iodophenol | Hydroxylation & Deiodination | Catechol |
| Cytochrome P450BM3-F87G | 4-Fluorophenol | Oxidative Defluorination | Hydroquinone |
Stereoselective Syntheses Leveraging this compound Derivatives
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. This compound, while achiral itself, can serve as a valuable precursor for the synthesis of chiral molecules. Its functional handles allow for its incorporation into more complex structures that can act as chiral ligands, auxiliaries, or catalysts.
For instance, the hydroxyl group can be used as an anchor point to attach a chiral moiety, or the aryl backbone itself can be elaborated through the cross-coupling reactions described in section 7.1.1 to build chiral biaryl ligands. These ligands are crucial in asymmetric transition-metal catalysis for producing enantiomerically enriched products.
However, despite the theoretical potential of this compound as a scaffold in asymmetric synthesis, its specific application as a key component in the development of chiral catalysts or in widely adopted stereoselective methodologies is not extensively documented in the current body of scientific literature.
Future Research Directions and Emerging Avenues for 4 Fluoro 3 Iodophenol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future efforts in the synthesis of 4-fluoro-3-iodophenol and its derivatives are expected to focus on greener and more efficient protocols. Traditional methods for synthesizing substituted phenols often involve harsh reaction conditions and the use of toxic reagents. nih.gov The development of sustainable alternatives is a key research direction.
One promising approach is the ipso-hydroxylation of corresponding arylboronic acids. nih.govbohrium.com This method offers a milder and more environmentally benign route to phenols. Research could focus on optimizing this transformation for substrates bearing both fluorine and iodine, using green oxidants like aqueous hydrogen peroxide. nih.gov
Key areas for future research include:
Catalyst-free systems: Exploring oxidant-only systems for the hydroxylation of the corresponding arylboronic acid precursor to minimize metal contamination and simplify purification. bohrium.com
Alternative Hydroxide (B78521) Sources: Investigating novel hydroxide surrogates in palladium-catalyzed reactions to convert the corresponding aryl halides under mild conditions. organic-chemistry.org
These sustainable methodologies would not only make the synthesis of this compound more economical and environmentally friendly but also more scalable for potential industrial applications.
Exploration of Advanced Functionalization Strategies for Enhanced Selectivity
The this compound molecule presents multiple sites for functionalization: the hydroxyl group, the carbon-iodine bond, the carbon-fluorine bond, and several C-H bonds on the aromatic ring. A major challenge and a significant area for future research is the development of highly selective functionalization strategies.
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for increasing molecular complexity. researchgate.netmdpi.comnih.gov Future research will likely focus on directing groups and catalyst systems that can selectively activate a specific C-H bond on the this compound ring, allowing for the introduction of new functional groups with high regiochemical control. oregonstate.edu The inherent reactivity of the free phenol (B47542) can be leveraged for diverse C-H functionalization to create new C-C, C-O, C-N, and C-S bonds. chemrxiv.org
The distinct reactivities of the C-I and C-F bonds also offer opportunities for selective cross-coupling reactions. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at this position while leaving the C-F bond intact. Future work could explore novel catalysts that enable the selective activation of the typically more inert C-F bond.
Advanced functionalization strategies to be explored could include:
Orthogonal Functionalization: Developing methods to sequentially modify the C-I bond, a specific C-H bond, and the hydroxyl group in a controlled manner.
Photocatalysis: Utilizing light-mediated reactions for the amination or other functionalizations of the halophenol scaffold under mild conditions. chemrxiv.org
Biocatalysis: Employing engineered enzymes to achieve highly selective transformations on the this compound molecule, such as selective oxidation or dehalogenation. mdpi.com
The table below summarizes potential functionalization sites and corresponding reaction types.
| Functionalization Site | Reaction Type | Potential Reagents/Catalysts | Expected Product Type |
| Hydroxyl Group | Etherification, Esterification | Alkyl halides, Acid chlorides | Ethers, Esters |
| Carbon-Iodine Bond | Suzuki, Sonogashira, Buchwald-Hartwig Coupling | Boronic acids, Alkynes, Amines with Pd catalysts | Biaryls, Alkynyl phenols, Aryl amines |
| Aromatic C-H Bonds | C-H Activation/Functionalization | Transition metal catalysts (Pd, Rh, Ir) | Substituted phenols |
| Carbon-Fluorine Bond | Nucleophilic Aromatic Substitution (under harsh conditions or with specific catalysts) | Strong nucleophiles | Defluorinated/substituted products |
This table is for illustrative purposes and specific reaction conditions would need to be optimized.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic and functionalization methodologies for this compound into continuous flow and automated systems represents a significant leap forward in efficiency and reproducibility. Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and easier scalability.
Future research could focus on developing robust flow protocols for the key transformations involving this compound. This would involve adapting existing batch reactions to a continuous flow setup, which may require optimization of solvents, catalysts, and reaction times.
Automated synthesis platforms, which utilize pre-packed reagent cartridges and pre-programmed protocols, could significantly accelerate the synthesis of a library of this compound derivatives for screening in drug discovery or materials science. chimia.ch By automating the multi-step synthesis and functionalization of this scaffold, researchers can rapidly generate a diverse set of molecules with varied substitution patterns. chimia.ch
The benefits of this integration include:
Accelerated Discovery: Rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
Improved Reproducibility: Consistent product quality through precise computer control of reaction conditions.
Enhanced Safety: Handling of potentially hazardous reagents in a closed and controlled environment.
Applications in Emerging Fields of Chemical Research
The unique combination of a phenol, a fluorine atom, and an iodine atom makes this compound a highly attractive scaffold for applications in several emerging areas of chemical research.
In medicinal chemistry , the introduction of fluorine is a common strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. researchgate.net The phenolic hydroxyl group can serve as a key hydrogen bond donor or acceptor, while the iodine atom provides a handle for late-stage functionalization to create diverse analogs for biological testing. guidechem.com Future research could explore the incorporation of the this compound motif into novel therapeutic agents, such as kinase inhibitors or central nervous system drugs. canbipharma.com
In materials science , fluorinated and iodinated aromatic compounds are used in the development of liquid crystals, polymers, and other functional materials. The specific substitution pattern of this compound could lead to materials with unique electronic and optical properties. The phenolic group also allows for its incorporation into polymer backbones, such as polycarbonates or polyesters.
In the field of chemical biology , derivatives of this compound could be developed as chemical probes to study biological processes. The iodine atom can be used to introduce radiolabels (e.g., ¹²⁵I) for imaging studies or photoaffinity labels for identifying protein binding partners.
Q & A
Basic: What are the primary synthetic routes for 4-Fluoro-3-iodophenol, and how can purity be validated?
Methodological Answer:
this compound is typically synthesized via sequential halogenation of phenol derivatives. A common approach involves:
Iodination : Direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media, targeting the meta position relative to the hydroxyl group.
Fluorination : Fluorine introduction via Balz-Schiemann reaction (using diazonium tetrafluoroborate intermediates) or nucleophilic aromatic substitution with KF in polar aprotic solvents.
Purity Validation :
- HPLC (with UV detection at ~270 nm) and GC-MS to assess organic impurities.
- Elemental analysis to confirm stoichiometry (C₆H₄FIOH).
- ¹H/¹³C NMR to verify regioselectivity (e.g., absence of para-iodo byproducts) .
Advanced: How to resolve contradictions in spectroscopic data for this compound’s structure?
Methodological Answer:
Discrepancies in NMR or IR spectra (e.g., unexpected coupling constants or absorption bands) often arise from:
- Solvent effects : Compare data in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding interactions.
- Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria.
- Orthogonal techniques : Validate via X-ray crystallography (single-crystal diffraction) to resolve positional ambiguities .
- Computational modeling : DFT calculations (e.g., Gaussian) to simulate NMR shifts and compare with experimental data .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., iodine loss >150°C).
- UV-Vis Spectroscopy : Monitor degradation under UV light (λmax ~290 nm) in solutions.
- pH Stability Studies : Use buffered solutions (pH 2–12) with HPLC tracking to identify hydrolysis products (e.g., dehalogenated phenols) .
- Mass Spectrometry : Detect volatile byproducts (e.g., HF or I₂ release) via headspace analysis .
Advanced: How to optimize reaction conditions for incorporating this compound into Suzuki-Miyaura cross-couplings?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for sterically hindered substrates.
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance solubility and reactivity.
- Additive Effects : Include Cs₂CO₃ (base) and TBAB (phase-transfer catalyst) to enhance coupling efficiency.
- Kinetic Studies : Use in situ IR or Raman spectroscopy to track reaction progress and identify intermediates .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to mitigate inhalation risks (volatile iodine/HF byproducts).
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal; segregate halogenated waste .
- Emergency Procedures : Calcium gluconate gel on-site for HF exposure treatment .
Advanced: How to design experiments investigating this compound’s reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer:
- Competitive EAS Studies : Compare bromination rates (Br₂/FeBr₃) of this compound vs. unsubstituted phenol to quantify directing effects.
- Isotopic Labeling : Use ¹⁸O-labeled hydroxyl groups to track oxygen participation in transition states.
- Computational Analysis : Apply MO theory (e.g., HOMO-LUMO gaps via DFT) to predict regioselectivity in polysubstituted systems .
Basic: What are the key challenges in scaling up this compound synthesis for laboratory use?
Methodological Answer:
- Exothermic Reactions : Implement controlled addition of iodinating agents (e.g., ICl) to prevent runaway reactions.
- Purification : Use fractional crystallization (ethanol/water) or flash chromatography (silica gel, hexane/EtOAc) to isolate pure product.
- Yield Optimization : Screen stoichiometric ratios (e.g., phenol:iodine:fluorine = 1:1.2:1.5) and reaction times .
Advanced: How to address discrepancies in reported melting points for this compound?
Methodological Answer:
- Recrystallization Solvents : Compare mp from ethanol (polar) vs. hexane (non-polar) to assess polymorphism.
- DSC Analysis : Differential scanning calorimetry to detect phase transitions or hydrate formation.
- Literature Cross-Validation : Replicate procedures from peer-reviewed journals (e.g., Acta Crystallographica) to identify methodological errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
